molecular formula C18H17NO4 B1674553 Launobine CAS No. 20497-21-6

Launobine

Cat. No. B1674553
CAS RN: 20497-21-6
M. Wt: 311.3 g/mol
InChI Key: JIFBCUOVFPCZEW-NSHDSACASA-N
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Description

Launobine is an organic compound that belongs to the class of aporphines . It is a quinoline alkaloid containing the dibenzo[de,g]quinoline ring system or a dehydrogenated derivative thereof . The molecular formula of Launobine is C18H17NO4 .


Molecular Structure Analysis

Launobine has a molecular formula of C18H17NO4 . Its average mass is 311.332 Da and its monoisotopic mass is 311.115753 Da . It has one defined stereocentre .


Physical And Chemical Properties Analysis

Launobine has a density of 1.4±0.1 g/cm3, a boiling point of 527.5±50.0 °C at 760 mmHg, and a flash point of 272.8±30.1 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 2.32 .

Scientific Research Applications

Antiplatelet Aggregation and Vasorelaxant Activities

Research on Launobine has revealed its significant scientific applications in the field of medical biology. A study by Chen et al. (1997) identified Launobine as one of the alkaloids isolated from the stems of Illigera luzonensis. The compound demonstrated notable antiplatelet aggregation and vasorelaxant activities. These properties suggest potential therapeutic applications in cardiovascular disorders where platelet aggregation and vascular tension play a crucial role (Chen, Wu, Teng, Ko, & Wu, 1997).

References

  • Chen, K. S., Wu, Y., Teng, C. M., Ko, F. N., & Wu, T. S. (1997). Bioactive alkaloids from Illigera luzonensis. Journal of Natural Products, 60(6), 645-7. DOI: 10.1021/NP9700735.

Future Directions

Based on a literature review, very few articles have been published on Launobine . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-12-3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17(12)20/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFBCUOVFPCZEW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942669
Record name 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Launobine

CAS RN

20497-21-6
Record name (+)-Launobine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20497-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Launobine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020497216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
MC Chalandre, H Jacquemin… - Journal of Natural …, 1985 - ACS Publications
Poursuivant notre étude systématique des différents genres de la famille des Hernandiacées nous avons i solé de Sparattanthelium uncigerum (Meissn.) Kubitzki sept alcaloides: deux …
Number of citations: 14 pubs.acs.org
H Jiang - Pharmaceutical Chemistry Journal, 2022 - Springer
… pulcherrima for the first time, which were identified as Launobine (1), N-Methylhernangerine (2… The study of antitumor activity showed that Launobine (1) produced strong inhibitory effect …
Number of citations: 1 link.springer.com
KS Chen, YC Wu, CM Teng, FN Ko… - Journal of natural …, 1997 - ACS Publications
… In previous phytochemical studies, actinodaphnine (1) and launobine (3) have been isolated from the stems and roots of I. luzonensis, 2,3 and other alkaloids have been isolated from …
Number of citations: 70 pubs.acs.org
SL Liu - Journal of the Chinese Chemical Society, 1977 - Wiley Online Library
… with authentic launobine (III). Launobine (III) is a base which has been firstly isolated from Laurus nobilis Lin,' (Lauraceae), and later it has also been isolated from the same family plant, …
Number of citations: 12 onlinelibrary.wiley.com
B Pech, J Bruneton - Journal of Natural Products, 1982 - ACS Publications
… de 50%), la réticuline et la launobine sont isolées; des produits tres polaires n’ont pu étre … Les EM sont chromatographiées sur alumine Merck II, III on isole la launobine 6 puis, aprés …
Number of citations: 54 pubs.acs.org
M Kozuka, S Miyazawa, K Yokoyama… - Journal of Natural …, 1985 - ACS Publications
… The resulting phenolic alkaloid mixture was treated with Me2CO, and launobine was obtained … In addition to launobine,1 laurotetanine was isolated as its picrolonate from the phenolic …
Number of citations: 9 pubs.acs.org
AC Jain, SM Gupta - Journal of Natural Products, 1985 - ACS Publications
Plant materials.—The herbaceous plant G, gynandra belongs to the family Cleomaceae and is a common weed in the warmer parts of India. The seeds were purchased from the market …
Number of citations: 25 pubs.acs.org
SA Ross, RD Minard, M Shamma… - Journal of Natural …, 1985 - ACS Publications
The genus Illigera is one of three that make up the family Hernandiaceae, the other two being Hemandia and Hazomalania. Some thirty Illigera species are known from tropical Africa to …
Number of citations: 26 pubs.acs.org
M Santos, LM Dutra, VRS Moraes, A Barison… - Biochemical …, 2015 - cabdirect.org
This paper describes for the first time the aporphine alkaloids from the stem bark of Guatteria pogonopus (Annonaceae). A total of 11 aporphine alkaloids, including eight aporphines …
Number of citations: 18 www.cabdirect.org
M Shamma - The Alkaloids: Chemistry and Physiology, 1967 - Elsevier
Publisher Summary This chapter describes studies focusing on aporphine alkaloids. Neolitsine is the first aporphine found to possess two methylenedioxy groups. It is present in …
Number of citations: 12 www.sciencedirect.com

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